

# An In-depth Technical Guide to the Chemical Structure and Properties of Closantel

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Closantel*

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## Abstract

**Closantel** is a synthetic salicylanilide anthelmintic agent with a broad spectrum of activity against various trematodes, nematodes, and arthropods. Its efficacy is primarily attributed to its potent ability to uncouple oxidative phosphorylation in parasites, leading to metabolic disruption and death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted mechanism of action of **Closantel**, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways are presented to facilitate a deeper understanding of this important veterinary drug.

## Chemical Structure and Identification

**Closantel**, with the systematic IUPAC name N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide, is a complex organic molecule.<sup>[1]</sup> Its structure is characterized by a central salicylanilide core, which is crucial for its biological activity. The molecule consists of three main heteroaromatic systems: a 3,5-diiodosalicylic acid moiety, a 5-chloro-2-methylaniline group, and a 4-(chlorophenyl)acetonitrile substituent.<sup>[2]</sup>

**Closantel** possesses a chiral center at the carbon atom connecting the cyanomethyl and chlorophenyl groups, and thus exists as a racemic mixture of (R)- and (S)-enantiomers.<sup>[3]</sup>

While both enantiomers share the same molecular formula and connectivity, they may exhibit differences in their biological activity and pharmacokinetic profiles.

Table 1: Chemical Identification of **Closantel**

Identifier	Value
IUPAC Name	N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide[1]
CAS Number	57808-65-8[1]
Molecular Formula	C22H14Cl2I2N2O2[1]
SMILES	<chem>CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl</chem> [1]
InChI Key	JMPFSEBWVLAJKM-UHFFFAOYSA-N[4]

## Physicochemical Properties

The physicochemical properties of **Closantel** and its commonly used sodium salt are critical for its formulation, absorption, distribution, metabolism, and excretion (ADME) profile. These properties are summarized in the tables below.

Table 2: Physicochemical Properties of **Closantel**

Property	Value
Molecular Weight	663.07 g/mol [4]
Appearance	White to yellowish crystalline powder[4]
Melting Point	210-225 °C[4]
Boiling Point (Predicted)	590.5 ± 50.0 °C
Solubility	Insoluble in water; Soluble in dimethylformamide and acetone[4]; Soluble in DMSO (~20 mg/mL) and dimethylformamide (~20 mg/mL)[3]; Sparingly soluble in aqueous buffers[3]
pKa	4.28 (weak acid)[5]
LogP (Predicted)	8.11

Table 3: Physicochemical Properties of **Closantel** Sodium

Property	Value
Molecular Weight	685.06 g/mol
Appearance	Yellowish, slightly hygroscopic powder
Melting Point	>230 °C (decomposes)[6]
Solubility	Slightly soluble in water; Freely soluble in ethanol and methanol[7][8]

## Experimental Protocols

### Synthesis of Closantel

A common synthetic route for **Closantel** involves a multi-step process. A representative procedure is outlined below.

- Step 1: Condensation. Para-chloro-2-nitro-toluene is condensed with para-chloro-benzyl cyanide in a methanol medium in the presence of sodium bicarbonate and sodium sulfide to

form the **Closantel** amine intermediate.

- Step 2: Amidation. The resulting amino compound is then condensed with 3,5-diiodosalicylic acid in the presence of phosphorous trichloride in a toluene medium to yield the final **Closantel** technical product.[\[9\]](#)

An alternative and improved synthesis method involves the reaction of p-chlorobenzyl cyanide with 4-chloro-2-nitrotoluene, followed by catalytic hydrogenation for the reduction step, which offers higher purity and is more environmentally friendly than older methods using iron powder.[\[2\]](#)

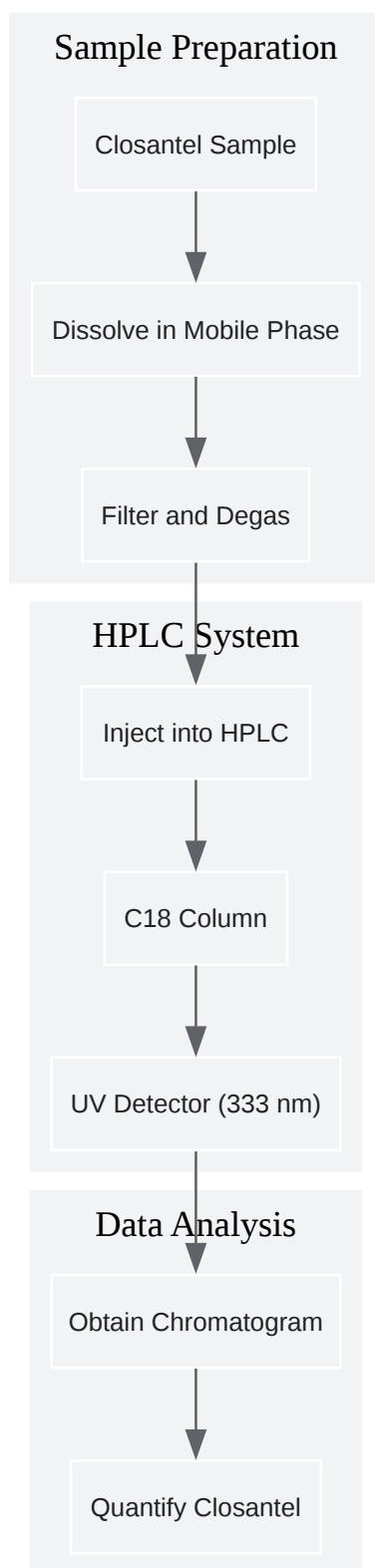
**Fig. 1:** General synthesis workflow for **Closantel**.

## High-Performance Liquid Chromatography (HPLC) Analysis

A validated reverse-phase HPLC (RP-HPLC) method is commonly used for the quantification of **Closantel** in bulk and pharmaceutical dosage forms.

- Column: Phenomenex ODS C-18 column (250 x 4.6 mm, 5 µm particle size).
- Mobile Phase: A filtered and degassed mixture of water (pH adjusted to 3 with phosphoric acid) and acetonitrile in a 10:90 (v/v) ratio.
- Flow Rate: 1.2 mL/min.
- Detection: UV detection at 333 nm.
- Run Time: 10 minutes.

This method has been shown to be linear over a concentration range of 100-500 µg/mL with good accuracy and precision.[\[5\]](#)



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**Fig. 2:** Experimental workflow for HPLC analysis of **Closantel**.

## Mechanism of Action and Signaling Pathways

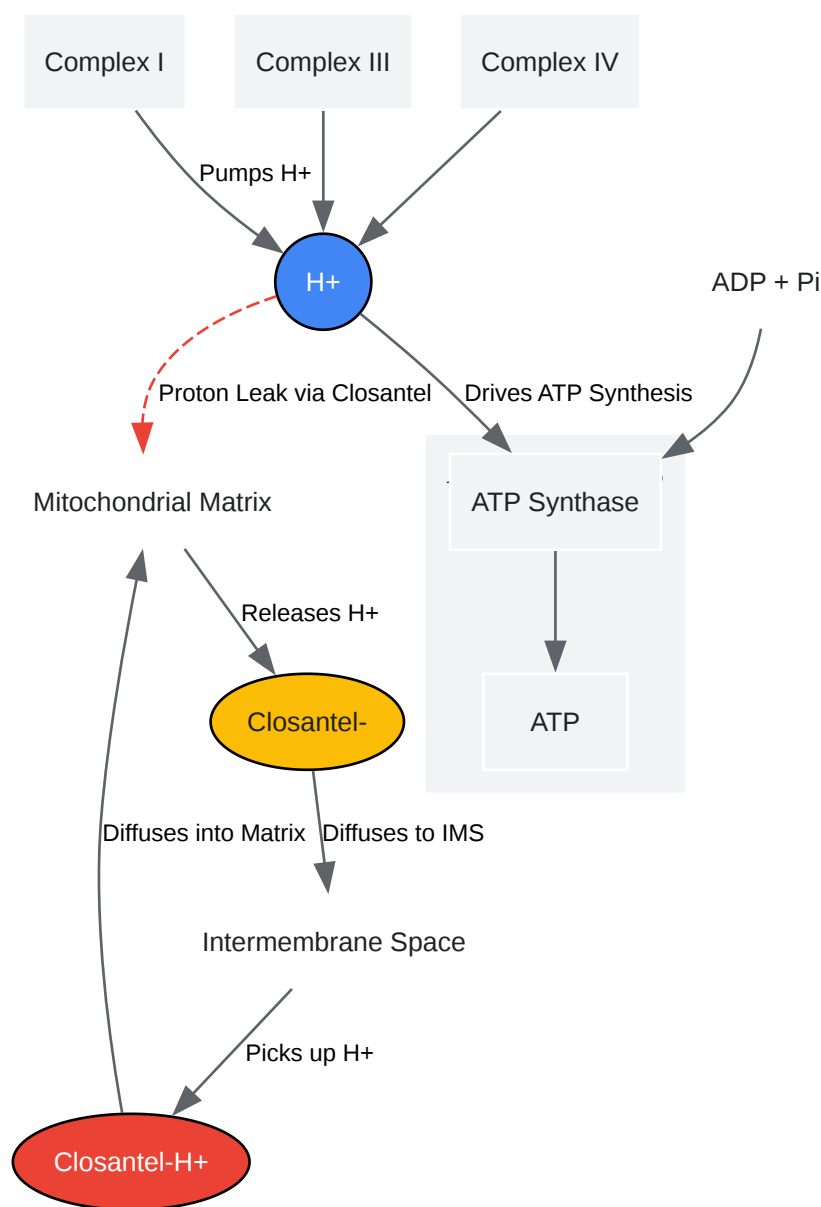
**Closantel** exerts its anthelmintic effects through multiple mechanisms, with the primary mode of action being the uncoupling of oxidative phosphorylation in the mitochondria of parasites.

### Uncoupling of Oxidative Phosphorylation

**Closantel** acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane.<sup>[3]</sup> This action disrupts the proton gradient that is established by the electron transport chain and is essential for the synthesis of ATP by ATP synthase.

The process can be visualized as follows:

- **Proton Pumping:** The electron transport chain complexes (I, III, and IV) pump protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient.
- **Proton Motive Force:** This gradient, also known as the proton-motive force, drives the synthesis of ATP as protons flow back into the matrix through ATP synthase.
- **Closantel's Intervention:** **Closantel**, in its protonated form, diffuses across the inner mitochondrial membrane into the matrix. In the more alkaline environment of the matrix, it releases a proton. The deprotonated **Closantel** anion then diffuses back to the intermembrane space, where it picks up another proton, and the cycle repeats.
- **Consequences:** This continuous shuttling of protons dissipates the proton gradient, effectively uncoupling electron transport from ATP synthesis. The energy from the electron transport chain is released as heat instead of being used for ATP production. This leads to a rapid depletion of the parasite's energy reserves, causing paralysis and death.<sup>[3]</sup>



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**Fig. 3:** Signaling pathway of **Closantel**-induced uncoupling of oxidative phosphorylation.

## Inhibition of Chitinase

In addition to its effects on energy metabolism, **Closantel** has been shown to be a potent and specific inhibitor of chitinase in filarial nematodes such as *Onchocerca volvulus*.<sup>[8][10]</sup>

Chitinase is a crucial enzyme for these parasites, playing a vital role in the molting process of larvae. By inhibiting this enzyme, **Closantel** disrupts the breakdown of the old cuticle,

preventing the larvae from developing into their next life stage.[3][11] This inhibition of a key developmental process contributes significantly to its anthelmintic activity.

## Inhibition of Fumarate Reductase

**Closantel** also targets the anaerobic energy metabolism of certain parasites by inhibiting the enzyme fumarate reductase.[12] This enzyme is part of a modified electron transport chain used by many helminths under anaerobic or microaerophilic conditions, where fumarate serves as the terminal electron acceptor. By inhibiting fumarate reductase, **Closantel** disrupts this alternative energy-generating pathway, further compromising the parasite's ability to survive in the low-oxygen environment of the host's gut.

## Conclusion

**Closantel** remains a cornerstone in the control of parasitic infections in livestock due to its potent and multifaceted mechanism of action. Its ability to disrupt the parasite's energy metabolism through the uncoupling of oxidative phosphorylation, coupled with its inhibitory effects on essential enzymes like chitinase and fumarate reductase, makes it a highly effective anthelmintic. The detailed understanding of its chemical structure, physicochemical properties, and biological pathways of action provided in this guide is essential for the continued development of effective antiparasitic strategies and for exploring potential new applications of this versatile molecule. Further research into the specific interactions of **Closantel** with its molecular targets will undoubtedly pave the way for the design of next-generation anthelmintics with improved efficacy and a broader spectrum of activity.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Closantel]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b001026#understanding-the-chemical-structure-and-properties-of-closantel]

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Address: 3281 E Guasti Rd

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